Methyl 2-(2-aminopropanoylamino)acetate
Description
Methyl 2-(2-aminopropanoylamino)acetate (CAS: 78551-49-2) is a methyl ester derivative featuring a hybrid structure of glycine and 2-aminopropanamide. Its molecular formula is C₆H₁₁N₂O₃, with a backbone comprising an acetamide group linked via a secondary amine to a methyl ester moiety. This compound is structurally significant due to its dual functional groups—amide and ester—which confer reactivity in peptide synthesis and pharmaceutical applications.
Properties
CAS No. |
78551-49-2 |
|---|---|
Molecular Formula |
C6H13ClN2O3 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
methyl 2-(2-aminopropanoylamino)acetate;hydrochloride |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-4(7)6(10)8-3-5(9)11-2;/h4H,3,7H2,1-2H3,(H,8,10);1H |
InChI Key |
YPQGKQWQCHPXLB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC(=O)OC)N |
Canonical SMILES |
CC(C(=O)NCC(=O)OC)N.Cl |
sequence |
AG |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-aminopropanoylamino)acetate can be synthesized through a multi-step process involving the reaction of glycine derivatives with appropriate reagents. One common method involves the esterification of glycine with methanol in the presence of an acid catalyst to form methyl glycinate. This intermediate is then reacted with 2-aminopropanoic acid under controlled conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and amidation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminopropanoylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(2-aminopropanoylamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-aminopropanoylamino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and amide groups allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Amine Substituents: Methyl 2-[(propan-2-yl)amino]acetate () replaces the aminopropanoyl group with a bulky isopropyl amine, reducing hydrogen-bonding capacity but improving lipophilicity .
- Heterocyclic Influence : The triazine-containing compound () exhibits higher electrophilicity due to electron-withdrawing chlorine atoms, making it reactive in nucleophilic aromatic substitutions compared to the amide-based target compound .
- Extended Conjugation: The compound in features a dichlorophenoxy group and dimethoxypyrimidine, creating a rigid, planar structure with dihedral angles (65.71° and 44.42°) that stabilize crystal packing via C–H···O hydrogen bonds. This contrasts with the target compound’s flexibility .
Key Observations :
- Schiff Base Reactivity: Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate () can act as a ligand in coordination chemistry due to its imino group, unlike the target compound’s amide .
- Triazine Reactivity : The dichlorotriazine derivative () undergoes nucleophilic substitutions, whereas the target compound’s amide group is more prone to hydrolysis .
Physicochemical and Crystallographic Properties
Table 3: Physical Property Comparisons
Key Observations :
- Hydrogen Bonding: The dichlorophenoxy compound () forms intermolecular C–H···O bonds, enhancing crystallinity compared to the target compound’s flexible structure .
- Thermal Stability : Triazine-based compounds () generally exhibit higher thermal stability due to aromatic conjugation .
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